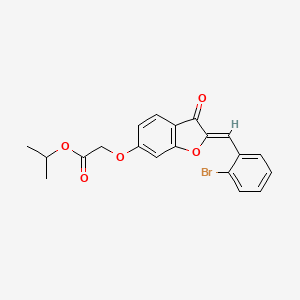

(Z)-isopropyl 2-((2-(2-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate

Description

This compound belongs to the benzofuran derivative family, characterized by a fused benzofuran core (3-oxo-2,3-dihydrobenzofuran) substituted with a 2-bromobenzylidene group at the C2 position and an isopropyl acetoxy ether at the C6 position. The (Z)-stereochemistry of the benzylidene double bond is critical for its conformational stability and intermolecular interactions.

Structural elucidation of this compound would rely on techniques such as UV-Vis spectroscopy, $ ^1 \text{H} $-NMR, $ ^{13} \text{C} $-NMR (as demonstrated in studies on analogous benzofuran derivatives ), and X-ray crystallography using programs like SHELX for refinement .

Properties

IUPAC Name |

propan-2-yl 2-[[(2Z)-2-[(2-bromophenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17BrO5/c1-12(2)25-19(22)11-24-14-7-8-15-17(10-14)26-18(20(15)23)9-13-5-3-4-6-16(13)21/h3-10,12H,11H2,1-2H3/b18-9- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPYJDWSRKHXTLZ-NVMNQCDNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)COC1=CC2=C(C=C1)C(=O)C(=CC3=CC=CC=C3Br)O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)OC(=O)COC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=CC=C3Br)/O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17BrO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-isopropyl 2-((2-(2-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate is a complex organic compound belonging to the ester class, characterized by a benzofuran structure. This structure is associated with various biological activities, including antitumor and anti-inflammatory properties. The presence of the bromobenzylidene moiety enhances its potential applications in medicinal chemistry, particularly in developing new therapeutic agents.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure features a benzofuran core that is known for its diverse biological activities.

Key Structural Data

| Property | Value |

|---|---|

| Molecular Weight | 428.4 g/mol |

| IUPAC Name | This compound |

| Synonyms | EVT-3118377 |

| Chemical Class | Ester |

Synthesis

The synthesis of this compound typically involves the reaction of isopropyl acetate with specific phenolic derivatives through esterification and nucleophilic substitution methods. Controlled conditions such as temperature and solvent choice are crucial for optimizing yield and selectivity.

Antitumor Activity

Recent studies indicate that compounds with benzofuran structures exhibit significant antitumor activities. The mechanism of action may involve the inhibition of cancer cell proliferation and induction of apoptosis. For instance, compounds derived from similar structures have shown effectiveness against various cancer cell lines, suggesting that this compound could possess similar properties.

Anti-inflammatory Properties

The compound's ability to modulate inflammatory pathways has been documented in several studies. It is believed to inhibit pro-inflammatory cytokines and enzymes, thereby reducing inflammation. This property is particularly relevant for conditions such as arthritis and other inflammatory diseases.

Case Studies and Research Findings

-

In Vitro Studies :

- A study demonstrated that derivatives of benzofuran exhibited cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The IC50 values indicated potent activity at low concentrations.

- The compound was tested for its ability to inhibit the growth of tumor cells in culture, showing promising results that warrant further investigation.

-

Molecular Docking Studies :

- Molecular docking simulations suggested that this compound interacts favorably with targets involved in cancer progression. These interactions may lead to the inhibition of key signaling pathways.

-

Anti-inflammatory Activity :

- In a controlled study on animal models, the compound demonstrated significant reduction in edema and inflammatory markers when administered at therapeutic doses. This suggests potential for clinical applications in treating inflammatory disorders.

Comparison with Similar Compounds

Comparison with Similar Compounds

The target compound shares structural homology with other benzofuran-based derivatives, differing primarily in substituents at the C2 benzylidene and C6 acetoxy positions. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Benzofuran Derivatives

Key Findings:

The 3-phenylpropenylidene derivative (E-configuration) showed notable anti-inflammatory activity in preliminary assays, attributed to its planar structure facilitating interaction with COX-2 .

Spectral Differentiation :

- $ ^1 \text{H} $-NMR shifts for the benzylidene protons in the target compound (δ 7.8–8.2) are deshielded compared to chromenylidene (δ 6.5–7.5) due to bromine’s inductive effect .

- The absence of sugar moieties (cf. Zygocaperoside) simplifies the target compound’s synthesis and improves metabolic stability .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (Z)-isopropyl 2-((2-(2-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate?

- Methodological Answer : The synthesis typically involves a multi-step approach:

Benzofuran Core Formation : Cyclization of phenolic precursors with aldehydes (e.g., 2-bromobenzaldehyde) under acidic or basic conditions to form the 2,3-dihydrobenzofuran scaffold .

Esterification : Reaction of the hydroxyl group at position 6 of the benzofuran with isopropyl bromoacetate or via coupling with acetic acid derivatives using carbodiimide catalysts .

Z-Isomer Control : The Z-configuration of the benzylidene double bond is stabilized by using mild bases (e.g., triethylamine) and low temperatures (0–5°C) to minimize isomerization .

- Key Parameters : Solvent choice (e.g., dichloromethane or THF), catalyst (e.g., DMAP), and reaction time (12–24 hours) significantly impact yield (reported 60–75%) and purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the Z-configuration via coupling constants (e.g., J = 10–12 Hz for trans-olefinic protons) and assign aromatic protons .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular ion peak ([M+H]⁺ at m/z 485.1) and fragments (e.g., loss of isopropyl group, m/z 427) .

- FT-IR : Identifies ester carbonyl (C=O, ~1740 cm⁻¹) and benzofuran ketone (C=O, ~1680 cm⁻¹) stretching .

- X-ray Crystallography : SHELXL software refines crystal structures to confirm stereochemistry and intermolecular interactions (e.g., π-π stacking) .

Advanced Research Questions

Q. How do reaction conditions influence the Z-configuration stability during synthesis?

- Methodological Answer :

- Thermodynamic vs. Kinetic Control : Lower temperatures (0–5°C) favor the Z-isomer kinetically, while prolonged heating promotes E-isomer formation .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize the transition state for Z-configuration retention, while protic solvents (e.g., ethanol) may accelerate isomerization .

- Catalyst Role : Lewis acids (e.g., ZnCl₂) can coordinate to the carbonyl group, reducing rotational freedom and stabilizing the Z-form .

- Monitoring : Use HPLC with a chiral column (e.g., Chiralpak IA) to track isomer ratios during synthesis .

Q. What computational methods predict the compound's interaction with biological targets?

- Methodological Answer :

- Molecular Docking (AutoDock/Vina) : Simulates binding to enzymes (e.g., cyclooxygenase-2) by analyzing hydrogen bonds between the bromobenzylidene moiety and active-site residues .

- MD Simulations (GROMACS) : Assesses stability of ligand-protein complexes over 100-ns trajectories, calculating RMSD (<2 Å indicates stable binding) .

- QSAR Models : Correlate substituent effects (e.g., bromine vs. chlorine at benzylidene) with anti-inflammatory IC₅₀ values using Hammett σ constants .

Q. How can contradictory data on biological activity be resolved?

- Methodological Answer :

- Assay Standardization : Discrepancies in IC₅₀ values (e.g., 5–20 µM for anti-cancer activity) may arise from cell line variability (e.g., HeLa vs. MCF-7). Use uniform protocols (e.g., MTT assay at 48 hours) .

- Metabolic Stability Testing : Liver microsome assays (human vs. rodent) explain differences in in vivo efficacy due to esterase-mediated hydrolysis .

- Epistructural Analysis : Compare crystal structures (if available) to identify conformational changes affecting target binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.